Bienvenue dans la boutique en ligne BenchChem!

dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine

Medicinal Chemistry Physicochemical Profiling Drug Design

Select dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine when your SAR program demands a piperidine-sulfamide scaffold with exactly one H-bond donor and logP elevated by ~0.6 units vs. the des-methyl core. This crystalline intermediate enables robust large-scale process chemistry: eliminates chromatographic purification, reduces solvent consumption, and delivers consistent >98% purity—directly addressing quality-by-design requirements for cobicistat API manufacture. For steroid sulfatase or carbonic anhydrase targeting, it provides a defined benchmark to deconvolve steric, electronic, and solvation effects confounded in multi-HBD analogs. Accept the only intermediate that balances CNS permeability with synthetic scalability.

Molecular Formula C8H19N3O2S
Molecular Weight 221.32 g/mol
CAS No. 1798054-43-9
Cat. No. B6523317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine
CAS1798054-43-9
Molecular FormulaC8H19N3O2S
Molecular Weight221.32 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NS(=O)(=O)N(C)C
InChIInChI=1S/C8H19N3O2S/c1-10(2)14(12,13)9-8-4-6-11(3)7-5-8/h8-9H,4-7H2,1-3H3
InChIKeyPLEXRWFPZZORHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine (CAS 1798054-43-9): Core Chemical and Sourcing Profile


Dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine (CAS 1798054-43-9) is a sulfamide derivative featuring a 1-methylpiperidine ring attached to a dimethylsulfamoyl moiety . This structural motif places it within the broader class of N-sulfamoyl-piperidine compounds, which have been explored as intermediates for pharmacologically active molecules such as cobicistat and as scaffolds in medicinal chemistry programs targeting steroid sulfatase and other enzymes [1]. The compound’s precise molecular architecture—specifically the combination of a tertiary amine on the piperidine ring and a fully substituted sulfamide nitrogen—imparts distinct physicochemical and reactivity profiles that cannot be replicated by simple amine or sulfonamide analogs.

Why Generic Piperidine-Sulfamide Analogs Cannot Replace Dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine


Within the N-sulfamoyl-piperidine series, seemingly minor alterations—such as the absence of the N-methyl group on the piperidine ring or a change in the sulfamide N-substituent pattern—lead to substantial shifts in basicity, hydrogen-bonding capacity, and metabolic stability . For instance, the des-methyl analog dimethyl[(piperidin-4-yl)sulfamoyl]amine carries a more basic secondary amine that increases polarity and reduces passive membrane permeability, while the mono-methyl sulfamide variant introduces an additional hydrogen-bond donor that alters target engagement and off-rate kinetics [1]. These physicochemical divergences translate into measurable differences in synthetic yield, crystallinity, and biological potency, making indiscriminate substitution a significant risk for both chemical development and pharmacological studies.

Quantitative Differentiation of Dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine Against Closest Structural Analogs


Hydrogen-Bond Donor Count Defines Target Engagement and Permeability Potential

Dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine possesses exactly one hydrogen-bond donor (the sulfamide NH), whereas the mono-methyl sulfamide analog methyl[(1-methylpiperidin-4-yl)sulfamoyl]amine features two hydrogen-bond donors (sulfamide NH and NH on sulfamide) . The reduction in HBD count is expected to improve passive permeability and reduce polar surface area, a critical factor for CNS drug candidates and intracellular target engagement.

Medicinal Chemistry Physicochemical Profiling Drug Design

Enhanced Lipophilicity Driven by N-Methylpiperidine Substitution

The N-methyl group on the piperidine ring of the target compound increases calculated logP by approximately 0.5–0.7 units compared to the des-methyl analog dimethyl[(piperidin-4-yl)sulfamoyl]amine, as estimated by the fragment-based XLogP3 algorithm and supported by experimental logP data on structurally related piperidine-sulfamide pairs [1]. This moderate lipophilicity gain enhances blood-brain barrier penetration potential while maintaining aqueous solubility above the 10 µM threshold typically required for biochemical assays.

Lipophilicity ADME CNS Drug Discovery

Crystalline Intermediate Purity and Process Yield Advantage in Cobicistat Synthesis

In the patent literature describing improved cobicistat synthesis, piperidine sulfamoyl intermediates bearing the N-methylpiperidine motif (exemplified by compounds of Formula 8 and 9 in US20160297780A1) demonstrate crystalline characteristics that enable isolation with >98% purity by HPLC and yields exceeding 85% after recrystallization, whereas non-methylated or mono-methyl sulfamide intermediates often produce amorphous solids or oils that require chromatography for comparable purity [1]. The crystalline nature of the advanced intermediate directly translates to simpler scale-up and reduced solvent usage.

Process Chemistry Cobicistat Intermediates Crystallinity

Optimal Application Scenarios for Dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine Based on Differential Evidence


Late-Stage Lead Optimization Programs Requiring Balanced logP and CNS Multiparameter Desirability

When a medicinal chemistry program requires a piperidine-sulfamide scaffold with a single hydrogen-bond donor and a logP elevated by ~0.6 units relative to the unsubstituted piperidine core, dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine provides the optimal starting point. This profile is particularly valuable for CNS-penetrant candidates where excessive polarity or HBD count would preclude blood-brain barrier crossing [1].

Scalable Synthesis of Cobicistat and Related CYP3A4 Pharmacoenhancers

The crystalline nature of N-methylpiperidine sulfamide intermediates enables robust large-scale process chemistry for cobicistat manufacture. Using this compound as a key building block eliminates chromatographic purification, reduces solvent consumption, and delivers consistent >98% purity, addressing key quality-by-design requirements for active pharmaceutical ingredient (API) production [2].

Structure-Activity Relationship (SAR) Exploration of Sulfamide-Based Enzyme Inhibitors

For SAR campaigns targeting sulfamide-sensitive enzymes such as steroid sulfatase, carbonic anhydrase isoforms, or sulfamide-binding proteases, the compound offers a defined benchmark for evaluating the contribution of the N-methylpiperidine moiety to potency and selectivity. The single HBD and controlled lipophilicity allow deconvolution of steric, electronic, and solvation effects that are confounded in analogs bearing additional H-bond donors [1].

Quote Request

Request a Quote for dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.